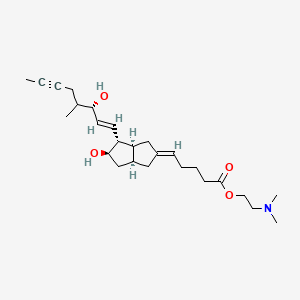

Pulmonary arterial hypertension agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H41NO4 |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

InChI |

InChI=1S/C26H41NO4/c1-5-6-9-19(2)24(28)13-12-22-23-17-20(16-21(23)18-25(22)29)10-7-8-11-26(30)31-15-14-27(3)4/h10,12-13,19,21-25,28-29H,7-9,11,14-18H2,1-4H3/b13-12+,20-10+/t19?,21-,22+,23-,24+,25+/m0/s1 |

InChI Key |

IJEFECSGADVPHU-YFHZTOFESA-N |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OCCN(C)C)/C2)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCCN(C)C)C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sotatercept: A Technical Guide to its Mechanism of Action in Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the remodeling of pulmonary arterioles, leading to increased pulmonary vascular resistance and subsequent right heart failure. Sotatercept, a first-in-class activin signaling inhibitor, represents a paradigm shift in PAH treatment. Unlike traditional therapies that primarily induce vasodilation, Sotatercept targets the underlying cellular proliferation and vascular remodeling central to PAH pathogenesis. This document provides a comprehensive technical overview of Sotatercept's mechanism of action, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Core Mechanism of Action: Rebalancing Growth Signaling Pathways

Sotatercept is a recombinant fusion protein consisting of the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to the Fc domain of human immunoglobulin G1 (IgG1). Its primary mechanism of action is as a "ligand trap" for members of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2]

In PAH, there is a critical imbalance between pro-proliferative and anti-proliferative signaling pathways.[3]

-

Pro-proliferative Pathway (Activin/GDF Signaling): Ligands such as Activin A, Activin B, Growth Differentiation Factor-8 (GDF8), and GDF11 are often upregulated in PAH.[4] These ligands bind to cell surface receptors, leading to the phosphorylation of SMAD2/3 transcription factors. This signaling cascade promotes the proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells, contributing to the vascular remodeling characteristic of PAH.

-

Anti-proliferative Pathway (BMP Signaling): The Bone Morphogenetic Protein (BMP) signaling pathway, particularly through the BMP type II receptor (BMPR-II), acts as a brake on cellular proliferation.[3] Activation of this pathway via ligands like BMP9 and BMP10 leads to the phosphorylation of SMAD1/5/8, which inhibits the cell cycle and maintains vascular homeostasis.[3] A significant portion of hereditary PAH cases are linked to mutations in the BMPR2 gene, highlighting the protective role of this pathway.

Sotatercept selectively binds to and sequesters circulating activins (B217808) and GDFs with high affinity.[2][5] By trapping these pro-proliferative ligands, Sotatercept prevents them from activating the SMAD2/3 pathway. This action is believed to restore the balance, allowing for the reactivation of the anti-proliferative BMP/SMAD1/5/8 signaling pathway.[6] This rebalancing leads to a reduction in vascular cell proliferation, a decrease in inflammation, and the potential for reverse remodeling of the pulmonary vasculature.[1][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general workflow for preclinical evaluation of Sotatercept.

Caption: Sotatercept's mechanism of action in rebalancing signaling pathways in PAH.

Caption: General experimental workflow for preclinical evaluation of Sotatercept.

Quantitative Data from Pivotal Clinical Trials

The efficacy and safety of Sotatercept have been demonstrated in several key clinical trials, most notably the Phase 2 PULSAR and Phase 3 STELLAR trials. The quantitative outcomes from these studies are summarized below.

Table 1: Key Efficacy Outcomes from the STELLAR Trial (Phase 3) [7]

| Endpoint (at Week 24) | Sotatercept (n=163) | Placebo (n=160) | Treatment Difference | p-value |

| Change in 6-Minute Walk Distance (6MWD), meters | 34.4 (median change) | 1.0 (median change) | 40.8 (Hodges-Lehmann estimate) | <0.001 |

| Change in Pulmonary Vascular Resistance (PVR), dyn·sec·cm⁻⁵ | -255.2 (least-squares mean) | -13.9 (least-squares mean) | -234.4 | <0.001 |

| Change in NT-proBNP, pg/mL | -441.6 (geometric mean ratio) | -2.3 (geometric mean ratio) | -399.1 (ratio of 0.56) | <0.001 |

| Improvement in WHO Functional Class | 29.4% of patients | 13.8% of patients | N/A | <0.001 |

| Time to Death or Clinical Worsening (Hazard Ratio) | N/A | N/A | 0.16 (95% CI: 0.08-0.35) | <0.001 |

Table 2: Hemodynamic Outcomes from the PULSAR Trial (Phase 2)

| Endpoint (at Week 24) | Sotatercept 0.3 mg/kg | Sotatercept 0.7 mg/kg | Placebo |

| Change in PVR, dyn·sec·cm⁻⁵ | -145.8 | -239.5 | +2.1 |

| Change in Mean Pulmonary Arterial Pressure (mPAP), mmHg | -5.7 | -9.6 | -1.0 |

Experimental Protocols

The mechanism of action of Sotatercept was elucidated through a series of preclinical in vitro and in vivo experiments. Below are detailed methodologies representative of those key experiments.

In Vitro Assays

Objective: To determine the effect of a Sotatercept analog (recombinant murine ACTRIIA-Fc) on the proliferation and signaling of human pulmonary artery cells.

-

Cell Culture:

-

Human Pulmonary Artery Smooth Muscle Cells (PASMCs) and Human Pulmonary Artery Endothelial Cells (PAECs) are cultured in their respective specialized media (e.g., SmGM-2 for PASMCs, EGM-2 for PAECs) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are typically used between passages 4 and 8.

-

-

SMAD Phosphorylation Assay (Western Blot):

-

Cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Cells are serum-starved for 24 hours prior to stimulation.

-

Cells are pre-treated with varying concentrations of ACTRIIA-Fc for 1 hour.

-

Following pre-treatment, cells are stimulated with a pro-proliferative ligand (e.g., Activin A) for 30-60 minutes.

-

Cell lysates are collected, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated overnight at 4°C with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

-

After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

-

Cell Proliferation Assay (BrdU Incorporation):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are serum-starved for 24 hours.

-

Cells are pre-treated with ACTRIIA-Fc for 1 hour before being stimulated with a growth factor cocktail (including Activin A).

-

After 24-48 hours of stimulation, a BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to the wells for 2-4 hours.

-

The labeling medium is removed, and the cells are fixed and denatured.

-

An anti-BrdU antibody conjugated to a peroxidase enzyme is added.

-

A substrate solution is added, and the colorimetric reaction is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm). The absorbance is directly proportional to the amount of DNA synthesis and thus cell proliferation.

-

In Vivo Rodent Models of PAH

Objective: To evaluate the therapeutic efficacy of a Sotatercept analog (ACTRIIA-Fc) in reversing established pulmonary hypertension and vascular remodeling in rats.[4]

-

Animal Models:

-

Monocrotaline (B1676716) (MCT) Model: Adult male Sprague-Dawley rats are administered a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to induce PAH. Disease develops over 3-4 weeks.

-

Sugen/Hypoxia (SuHx) Model: Rats are injected with the VEGF receptor blocker Sugen 5416 (e.g., 20 mg/kg, subcutaneous) and then exposed to chronic hypoxia (e.g., 10% O₂) for 3 weeks, followed by a return to normoxia. This model induces a more severe, angio-obliterative form of PAH that closely mimics the human disease.[8]

-

-

Treatment Protocol:

-

For therapeutic (reversal) studies, treatment with ACTRIIA-Fc (e.g., 10 mg/kg, subcutaneous, twice weekly) or vehicle is initiated after PAH is well-established (e.g., 4 weeks post-MCT or 5 weeks in the SuHx model).[4]

-

Treatment continues for a predefined period, typically 3-4 weeks.

-

-

Hemodynamic Assessment:

-

At the end of the treatment period, rats are anesthetized.

-

A catheter is inserted into the right jugular vein and advanced through the right ventricle into the pulmonary artery for direct measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) using a pressure transducer.

-

Systemic arterial pressure is measured via a catheter in the carotid artery.

-

-

Histopathological Analysis:

-

Following hemodynamic measurements, the heart and lungs are excised.

-

The right ventricle (RV) is dissected from the left ventricle plus septum (LV+S) and weighed to determine the Fulton Index (RV/[LV+S]), a measure of right ventricular hypertrophy (RVH).

-

Lungs are perfusion-fixed with formalin and embedded in paraffin.

-

Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess vascular remodeling.

-

The degree of muscularization of small pulmonary arterioles is quantified by measuring the vessel wall thickness relative to the total vessel diameter.

-

Conclusion for Drug Development Professionals

Sotatercept's novel mechanism of action, which targets the fundamental imbalance of growth signaling pathways in PAH, marks a significant advancement in the field. The robust data from preclinical models and pivotal clinical trials demonstrate its potential to not only improve key clinical endpoints but also to act as a disease-modifying agent by addressing the underlying vascular remodeling. For professionals in drug development, Sotatercept serves as a powerful example of a successful mechanism-based therapeutic strategy. Future research may focus on identifying biomarkers to predict treatment response and exploring the potential of this therapeutic approach in other forms of pulmonary hypertension and related fibroproliferative disorders.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. What is the mechanism of action of Sotatercept? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pulmonolrespirjournal.com [pulmonolrespirjournal.com]

- 7. Role of Sotatercept in Management of Pulmonary Arterial Hypertension: The STELLAR Trial - American College of Cardiology [acc.org]

- 8. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

The Advent of Sotatercept: A Novel Activin Signaling Inhibitor for Pulmonary Arterial Hypertension

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and subsequent right heart failure.[1] For decades, therapeutic strategies have primarily focused on vasodilation through the endothelin, nitric oxide, and prostacyclin pathways. However, the discovery of sotatercept, a first-in-class activin signaling inhibitor, marks a paradigm shift in the management of PAH, targeting the underlying cellular proliferation and vascular remodeling. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of sotatercept for professionals in the field of biomedical research and drug development.

The Discovery of a New Therapeutic Target: The Activin Signaling Pathway

The development of sotatercept stemmed from the growing understanding of the crucial role of the transforming growth factor-beta (TGF-β) superfamily in the pathogenesis of PAH.[2] Research identified an imbalance between the pro-proliferative activin signaling pathway and the anti-proliferative bone morphogenetic protein (BMP) signaling pathway in the pulmonary vasculature of PAH patients. This disbalance, often exacerbated by mutations in the bone morphogenetic protein receptor type 2 (BMPR2), leads to excessive proliferation of endothelial and smooth muscle cells, contributing to the vascular remodeling characteristic of PAH.[2]

Sotatercept was engineered as a fusion protein, combining the extracellular domain of the human activin receptor type IIA (ActRIIA) with the Fc domain of human immunoglobulin G1 (IgG1).[2] This design allows sotatercept to act as a "ligand trap," sequestering circulating activins (B217808) and other related ligands, thereby restoring a more balanced signaling environment within the pulmonary vasculature.[2]

Mechanism of Action: Rebalancing Cellular Signaling

Sotatercept's primary mechanism of action is the inhibition of the activin signaling pathway. By binding to and neutralizing activins, sotatercept prevents their interaction with the ActRIIA receptor on the surface of pulmonary artery endothelial and smooth muscle cells. This, in turn, is believed to rebalance (B12800153) the downstream signaling cascades, favoring the anti-proliferative BMP pathway. The net effect is a reduction in the proliferation of vascular cells and a potential reversal of the vascular and right ventricular remodeling seen in PAH.[1]

Preclinical Evidence

The therapeutic potential of sotatercept was first demonstrated in preclinical models of PAH. The Sugen/hypoxia rat model, a well-established animal model that recapitulates many features of human PAH, was instrumental in these early investigations.[3][4]

Experimental Protocol: Sugen/Hypoxia Rat Model of Pulmonary Hypertension[3][5]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of PAH:

-

A single subcutaneous injection of Sugen 5416 (SU5416), a vascular endothelial growth factor (VEGF) receptor inhibitor, is administered at a dose of 20 mg/kg.[3]

-

Immediately following the injection, the rats are exposed to chronic hypoxia (10% oxygen) for a period of 3 weeks.[3]

-

Following the hypoxic period, the rats are returned to normoxic conditions for several weeks to allow for the development of severe, progressive PAH.

-

-

Assessment of PAH:

-

Hemodynamics: Right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton index) is calculated.

-

Histopathology: Lung tissue is examined for evidence of pulmonary vascular remodeling, including medial wall thickening, intimal proliferation, and the formation of plexiform-like lesions.

-

In these preclinical studies, treatment with a sotatercept analogue demonstrated a significant reduction in pulmonary arterial pressure, a decrease in right ventricular hypertrophy, and an improvement in pulmonary artery remodeling, providing a strong rationale for its clinical development.

Clinical Development and Efficacy

The clinical development program for sotatercept in PAH has been robust, with the pivotal Phase 2 PULSAR and Phase 3 STELLAR trials demonstrating significant efficacy and a manageable safety profile.

Experimental Workflow: Clinical Trial Protocol

Key Clinical Endpoints and Methodologies

A summary of the key clinical endpoints and their respective assessment methodologies is provided below.

| Endpoint | Methodology |

| 6-Minute Walk Distance (6MWD) | The 6MWD test is a standardized assessment of exercise capacity. Patients are instructed to walk as far as possible in a 30-meter corridor for 6 minutes. The total distance walked is recorded.[5] |

| Pulmonary Vascular Resistance (PVR) | PVR is measured invasively via right heart catheterization. It is calculated as the difference between the mean pulmonary artery pressure (mPAP) and the pulmonary artery wedge pressure (PAWP), divided by the cardiac output (CO).[6][7] |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | NT-proBNP levels are measured from blood samples using a validated immunoassay, typically an enzyme-linked immunosorbent assay (ELISA).[8][9] |

| WHO Functional Class (FC) | The WHO FC is a subjective assessment of the severity of a patient's symptoms and their impact on daily activities. It is categorized into four classes, with Class I representing no limitation and Class IV representing severe limitation.[10][11] |

| PAH-SYMPACT® Questionnaire | The Pulmonary Arterial Hypertension-Symptoms and Impact (PAH-SYMPACT®) is a patient-reported outcome instrument that assesses the symptoms and impacts of PAH on a patient's life. It consists of 23 items covering cardiopulmonary and cardiovascular symptoms, as well as physical and cognitive/emotional impacts.[12][13] |

Summary of Key Clinical Trial Results

The following tables summarize the key efficacy data from the PULSAR and STELLAR trials.

Table 1: Key Efficacy Results from the PULSAR Phase 2 Trial [1][2]

| Endpoint (Change from Baseline at Week 24) | Placebo (n=32) | Sotatercept 0.3 mg/kg (n=32) | Sotatercept 0.7 mg/kg (n=42) |

| Pulmonary Vascular Resistance (dyn·sec·cm⁻⁵) | -16.4 | -162.2 | -255.9 |

| 6-Minute Walk Distance (m) | +28.7 | +58.1 | +50.1 |

| NT-proBNP (pg/mL) | +310.4 | -621.1 | -340.6 |

Table 2: Key Efficacy Results from the STELLAR Phase 3 Trial [14][15]

| Endpoint (at Week 24) | Placebo (n=160) | Sotatercept (n=163) | Treatment Difference (95% CI) | P-value |

| Change in 6-Minute Walk Distance (m) | +1.0 | +34.4 | 40.8 (27.5 to 54.1) | <0.001 |

| Change in Pulmonary Vascular Resistance (dyn·sec·cm⁻⁵) | -14 | -255 | -235 (-288 to -181) | <0.001 |

| Change in NT-proBNP (pg/mL) | +15 | -399 | -442 (-574 to -311) | <0.001 |

| Improvement in WHO Functional Class (%) | 11 | 29 | 2.94 (1.78 to 4.86) | <0.001 |

| Time to Death or Clinical Worsening (HR) | - | - | 0.16 (0.08 to 0.35) | <0.001 |

Safety and Tolerability

Across the clinical trial program, sotatercept has been generally well-tolerated. The most common adverse events reported more frequently in the sotatercept arms compared to placebo included epistaxis, dizziness, telangiectasia, increased hemoglobin levels, and thrombocytopenia.[16]

Conclusion

The discovery and successful clinical development of sotatercept represent a landmark achievement in the field of pulmonary arterial hypertension. By targeting the underlying pathophysiology of vascular remodeling through the inhibition of the activin signaling pathway, sotatercept offers a novel and effective therapeutic option for patients with PAH. The robust data from the PULSAR and STELLAR trials have established its efficacy in improving exercise capacity, hemodynamics, and clinical outcomes. As the first approved agent in its class, sotatercept has paved the way for a new era of disease-modifying therapies for this devastating condition. Further research will continue to elucidate its long-term benefits and its potential role in other forms of pulmonary hypertension.

References

- 1. Sotatercept for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Therapeutic Approach for the Treatment of PAH: Results From PULSAR - American College of Cardiology [acc.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Remote 6-Minute-Walk Testing in Patients with Pulmonary Hypertension: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. nationaljewish.org [nationaljewish.org]

- 8. mesoscale.com [mesoscale.com]

- 9. eaglebio.com [eaglebio.com]

- 10. PAH Parameters | WHO Functional Class, NT-proBNP and More [pahinitiative.com]

- 11. Classification and WHO functional class - PHA Europe [phaeurope.org]

- 12. Website [eprovide.mapi-trust.org]

- 13. Symptoms, impacts, and suitability of the Pulmonary Arterial Hypertension-Symptoms and Impact (PAH-SYMPACT™) questionnaire in patients with sarcoidosis-associated pulmonary hypertension (SAPH): a qualitative interview study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acc.org [acc.org]

- 15. cardionerds.com [cardionerds.com]

- 16. Phase 3 Trial of Sotatercept for Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to Agent-1 Identification in Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for identifying and validating the molecular target of a hypothetical therapeutic candidate, "Agent-1," in the context of pulmonary hypertension (PH). Given the complex and multifactorial nature of PH, a rigorous and multi-pronged approach is essential for elucidating the mechanism of action of novel therapeutic agents. This document outlines the key signaling pathways implicated in PH, details common experimental protocols for target identification and validation, presents illustrative quantitative data, and provides visual representations of these processes.

Core Signaling Pathways in Pulmonary Hypertension: The Landscape of Therapeutic Intervention

Pulmonary hypertension is pathologically characterized by vascular remodeling, vasoconstriction, and in-situ thrombosis, leading to a progressive increase in pulmonary vascular resistance and, ultimately, right heart failure.[1] Current and emerging therapies for pulmonary arterial hypertension (PAH), a major subgroup of PH, target several key signaling pathways.[2][3][4][5] Understanding these pathways is fundamental to identifying the target of a novel agent like Agent-1.

-

The Endothelin Pathway: Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle cell mitogen.[6][7] In PAH, ET-1 levels are elevated, contributing to vascular remodeling.[3] Approved therapies like bosentan, ambrisentan, and macitentan (B1675890) are endothelin receptor antagonists (ERAs) that block the ET-A and/or ET-B receptors.[2][6]

-

The Nitric Oxide Pathway: The nitric oxide (NO) pathway plays a crucial role in vasodilation.[2] NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes smooth muscle relaxation.[8] PAH is associated with impaired NO synthesis.[8] Therapies targeting this pathway include phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil, tadalafil), which prevent the breakdown of cGMP, and sGC stimulators (e.g., riociguat), which directly increase cGMP production.[2][8]

-

The Prostacyclin Pathway: Prostacyclin (PGI2) is a powerful vasodilator with anti-proliferative and anti-platelet effects.[3][9] Patients with PAH have reduced levels of prostacyclin synthase.[3][5] Synthetic prostacyclin analogues (e.g., epoprostenol, treprostinil, iloprost) and prostacyclin receptor agonists (e.g., selexipag) are established treatments.[6][9]

-

The Transforming Growth Factor-β (TGF-β) Superfamily Pathway: Dysregulation of this pathway, particularly involving bone morphogenetic protein receptor type 2 (BMPR2), is a key genetic factor in heritable PAH.[10][11] A newer class of drugs, such as the recently approved sotatercept, an activin signaling inhibitor, aims to rebalance (B12800153) the pro-proliferative and anti-proliferative signals within this pathway.[12][13][14]

A hypothetical "Agent-1" could potentially modulate one or more of these established pathways or act on a novel target. The initial step in target identification is to determine its effects on these key signaling cascades.

Experimental Workflow for Target Identification of Agent-1

The identification of Agent-1's target would follow a systematic and iterative process, beginning with broad phenotypic screening and progressively narrowing down to specific molecular interactions.

References

- 1. Group 1 Pulmonary Hypertension (Pulmonary Arterial Hypertension): Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 2. ajmc.com [ajmc.com]

- 3. The molecular targets of approved treatments for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Experimental Therapies for Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAH Pathways | Prostacyclin, Endothelin, Nitric Oxide & Activin Signaling [pahinitiative.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Pathways in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. youtube.com [youtube.com]

- 10. Novel Molecular Mechanisms of Pulmonary Hypertension: A Search for Biomarkers and Novel Drug Targets—From Bench to Bed Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel signaling pathways in pulmonary arterial hypertension (2015 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FDA OKs First-in-Class Agent for Pulmonary Arterial Hypertension | MDedge [mdedge.com]

- 13. Drugs targeting novel pathways in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Pharmacokinetics of pulmonary arterial hypertension agent-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Selexipag, a selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH). The information is compiled from publicly available data, including regulatory submissions and peer-reviewed literature, to support research and development activities.

Introduction to Selexipag

Selexipag is an orally active, selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[1][2][3] It is structurally distinct from prostacyclin and its analogs.[4] The therapeutic efficacy of Selexipag is primarily attributed to its active metabolite, ACT-333679 (MRE-269), which is approximately 37 times more potent as an IP receptor agonist than the parent drug.[1][5][6] By activating the IP receptor, Selexipag and its active metabolite induce vasodilation and inhibit cell proliferation in the pulmonary arteries, addressing key pathological features of PAH.[1][2]

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of Selexipag and its active metabolite, ACT-333679, have been characterized in healthy volunteers and patients with PAH.[5][7] Key quantitative data are summarized in the following tables for ease of comparison.

Table 1: Single-Dose Pharmacokinetic Parameters of Selexipag and ACT-333679 in Healthy Adults

| Parameter | Selexipag | ACT-333679 |

| Tmax (median, h) | 1.0 - 3.0 | 3.0 - 4.0 |

| Cmax (dose-normalized) | Dose-proportional | Slightly less than dose-proportional |

| AUC (dose-normalized) | Dose-proportional | Slightly less than dose-proportional |

| t½ (mean, h) | 0.8 - 2.5 | 6.2 - 13.5 |

| Volume of Distribution (Vd/F, L) | 11.7 | Not Reported |

| Total Body Clearance (CL/F, L/h) | 17.9 | Not Reported |

Data compiled from multiple sources.[1][5][8][9]

Table 2: Steady-State Pharmacokinetic Parameters of Selexipag and ACT-333679 (Multiple Doses)

| Parameter | Selexipag | ACT-333679 |

| Time to Steady State | ~3 days | ~3 days |

| Accumulation Ratio | No significant accumulation | No significant accumulation |

| Systemic Exposure Ratio (Metabolite:Parent) | - | 3- to 4-fold higher than Selexipag |

Data compiled from multiple sources.[5][10]

Table 3: Physicochemical and ADME Properties

| Parameter | Selexipag | ACT-333679 |

| Bioavailability (%) | ~49% (Absolute) | - |

| Plasma Protein Binding (%) | ~99% | ~99% |

| Bound Proteins | Albumin and α1-acid glycoprotein (B1211001) | Albumin and α1-acid glycoprotein |

| Primary Route of Elimination | Metabolism | Metabolism |

| Excretion | ~93% in feces (as metabolites) | Not found in urine |

Data compiled from multiple sources.[1][4][8][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, Selexipag is rapidly absorbed, with peak plasma concentrations (Tmax) of the parent drug occurring within 1 to 3 hours.[4][11] The active metabolite, ACT-333679, is formed quickly, reaching its Tmax between 3 and 4 hours.[5][11] The absolute bioavailability of Selexipag is approximately 49%, which is likely due to a significant first-pass metabolism effect.[1][4]

Effect of Food: Administration with a high-fat meal does not significantly alter the total exposure (AUC) of Selexipag or its active metabolite. However, it can delay the rate of absorption, resulting in a lower Cmax and a prolonged Tmax for Selexipag.[8][12]

Distribution

Both Selexipag and ACT-333679 are highly bound to plasma proteins (approximately 99%), primarily to albumin and alpha-1-acid glycoprotein in equal measure.[1] The volume of distribution of Selexipag at steady state is 11.7 L, indicating some distribution into tissues.

Metabolism

The biotransformation of Selexipag is extensive and crucial for its pharmacological activity.

Binding of Selexipag or ACT-333679 to the IP receptor on pulmonary arterial smooth muscle cells activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). [4]Elevated cAMP levels activate Protein Kinase A (PKA), which leads to a cascade of downstream effects including the relaxation of vascular smooth muscle (vasodilation) and the inhibition of proliferative signaling pathways. [2][4]

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the pharmacokinetics of Selexipag.

Clinical Pharmacokinetic Study (e.g., GRIPHON Trial Sub-study)

Objective: To characterize the population pharmacokinetics of Selexipag and ACT-333679 in patients with PAH and to identify covariates influencing drug exposure.

Methodology:

-

Study Design: A multicenter, double-blind, placebo-controlled study in patients with PAH. [10]A subset of patients participates in a sparse pharmacokinetic sampling protocol.

-

Dosing Regimen: Patients are initiated on 200 µg of Selexipag twice daily, with weekly up-titration in 200 µg increments to the maximum tolerated dose, up to 1600 µg twice daily. [10]3. Blood Sampling: Sparse blood samples are collected to determine trough plasma concentrations at baseline and various weeks post-treatment (e.g., Weeks 4, 8, 16, 26, 52). [6]An additional steady-state sample is drawn at a randomized time point (e.g., 0.5-12 hours post-dose) at a specific visit (e.g., Week 16) to better characterize the concentration-time course. [6]4. Bioanalysis: Plasma concentrations of Selexipag and ACT-333679 are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: A population pharmacokinetic (PopPK) modeling approach is used to analyze the sparse concentration-time data. The model is typically a two-compartment model for both the parent drug and metabolite, with first-order absorption, distribution, and elimination. [6]Covariate analysis is performed to assess the influence of factors such as demographics, disease characteristics, and concomitant medications on pharmacokinetic parameters.

Bioanalytical Method for Plasma Quantification

Objective: To accurately and precisely quantify concentrations of Selexipag and ACT-333679 in human plasma.

Methodology:

-

Technique: Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes and an internal standard (e.g., Diazepam or a deuterated analog of Selexipag) from the plasma matrix. [1]3. Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm). [1] * Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific parent-to-daughter ion transitions for each analyte and the internal standard. [1] * Example Transitions: Selexipag (m/z 497.4 → 302.2), ACT-333679 (m/z 420.1 → 378.2). [1]5. Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

-

In Vitro Metabolic Stability in Human Hepatocytes

Objective: To determine the rate of metabolism of Selexipag in a whole-cell system containing both Phase I and Phase II enzymes.

Methodology:

-

System: Cryopreserved or fresh human hepatocytes in suspension.

-

Incubation:

-

Hepatocytes are pre-warmed at 37°C in incubation medium (e.g., Williams' Medium E).

-

The reaction is initiated by adding Selexipag (typically at a concentration of 1 µM) to the hepatocyte suspension (e.g., 0.5-1.0 x 10^6 viable cells/mL). [12][13] * The mixture is incubated at 37°C in a shaking water bath or orbital shaker.

-

-

Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes). [14]4. Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [12][14]5. Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent drug.

-

Data Analysis: The natural logarithm of the percentage of Selexipag remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Human ADME Study with Radiolabeled Selexipag

Objective: To determine the mass balance, routes of excretion, and metabolic profile of Selexipag in humans.

Methodology:

-

Study Population: A small cohort of healthy male subjects.

-

Dosing: Subjects receive a single oral dose of Selexipag containing a therapeutic amount of non-radiolabeled drug mixed with a trace amount of radiolabeled ([¹⁴C]) Selexipag.

-

Sample Collection:

-

Blood, plasma, urine, and feces are collected at predefined intervals for an extended period (e.g., until >90% of the radioactive dose is recovered or radioactivity in excreta falls below a certain threshold). [15]4. Analysis:

-

Total Radioactivity: Total radioactivity in all matrices is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

-

Metabolite Profiling: Samples (pooled plasma, urine, and fecal homogenates) are analyzed using radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to separate the parent drug from its metabolites.

-

Metabolite Identification: The structure of significant metabolites is elucidated using high-resolution mass spectrometry (e.g., LC-MS/MS with Q-TOF).

-

-

Data Reporting: The report includes the total recovery of radioactivity, the percentage of the dose excreted in urine and feces, and the relative abundance of Selexipag and each metabolite in plasma and excreta.

Pharmacokinetic Analysis Workflow Diagram

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. fda.gov [fda.gov]

In Vitro Efficacy of Agent-1 (Imatinib) on Pulmonary Artery Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of the tyrosine kinase inhibitor Imatinib (B729), herein referred to as Agent-1, on pulmonary artery smooth muscle cells (PASMCs). The excessive proliferation and migration of PASMCs are key pathological features in the vascular remodeling observed in pulmonary arterial hypertension (PAH).[1][2] Agent-1 targets the platelet-derived growth factor (PDGF) receptor, a critical driver of these cellular processes, making it a significant compound of interest for therapeutic development.[1][3]

Quantitative Efficacy of Agent-1 on PASMC Functions

Agent-1 has demonstrated significant dose-dependent effects on the proliferation, apoptosis, and migration of PASMCs, particularly those derived from patients with idiopathic pulmonary arterial hypertension (IPAH). The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of Agent-1 on PDGF-Induced PASMC Proliferation

| Cell Type | Stimulant | Agent-1 Concentration | Proliferation Assay | Result | Reference |

| Human PASMCs (from IPAH patients) | PDGF-BB (10 ng/mL) | 0.1 µg/mL | ³H-thymidine incorporation | 51% decrease in proliferation | [4] |

| Human PASMCs (from IPAH patients) | PDGF-BB (10 ng/mL) | 1.0 µg/mL | ³H-thymidine incorporation | 90% decrease in proliferation | [4] |

| Rat PASMCs | PDGF-AA, -AB, -BB (20 ng/mL) | 1.0 µM | ³H-thymidine incorporation | Significant decrease in DNA synthesis | [5] |

Table 2: Pro-Apoptotic and Anti-Migratory Effects of Agent-1 on PASMCs

| Cell Type | Stimulant | Agent-1 Concentration | Assay | Result | Reference |

| Human PASMCs (from IPAH patients) | PDGF-BB | 1.0 µg/mL | TUNEL Assay | Increased number of apoptotic cells (in the presence of PDGF) | [2][4] |

| Human PASMCs (from IPAH patients) | PDGF-BB | 1.0 µg/mL | Caspase-3,7 Assay | Increased caspase activity (in the presence of PDGF) | [2] |

| Human PASMCs | PDGF-BB (40 ng/mL) | 5.0 µM | Migration Assay | Delayed/inhibited cell migration | [1] |

Table 3: Effect of Agent-1 on Key Signaling Molecules in PASMCs

| Cell Type | Stimulant | Agent-1 Concentration | Analyte | Result | Reference |

| Human PASMCs | PDGF-BB (40 ng/mL) | 5.0 µM | Phospho-Akt | Inhibition of PDGF-induced Akt phosphorylation | [1] |

| Rat PASMCs | PDGF-AA, -AB, -BB | 1.0 µM | Phospho-PDGF Receptor | Reduced PDGF receptor phosphorylation | [5] |

| Human PASMCs (from IPAH patients) | PDGF | 1.0 µg/mL | p27 (cyclin-dependent kinase inhibitor) | 53% increase in expression | [4] |

Detailed Experimental Protocols

The following are representative methodologies for key experiments used to determine the in vitro efficacy of Agent-1 on PASMCs.

Cell Culture

Human PASMCs are isolated from patients with IPAH undergoing lung transplantation and cultured.[2][4] Cells are typically grown in M199 medium supplemented with 10% fetal bovine serum (FBS).[5] For experiments, cells are often serum-starved for 24 hours to synchronize them in a quiescent state before stimulation.[5]

PASMC Proliferation Assay (³H-Thymidine Incorporation)

-

Cell Plating: Seed PASMCs into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]

-

Serum Starvation: Replace the growth medium with serum-free medium for 24 hours to arrest the cell cycle.[5]

-

Treatment: Pre-treat the cells with various concentrations of Agent-1 (e.g., 0.1 to 10 µg/mL) for 1.5 to 2 hours.[2][5]

-

Stimulation: Add a mitogen, typically PDGF-BB (10-40 ng/mL), to stimulate cell proliferation.[1][2][4]

-

Radiolabeling: After 6 hours of stimulation, add [³H]thymidine (5 µCi/mL) to each well.[5]

-

Incubation & Harvest: Incubate for an additional 18-24 hours to allow for the incorporation of [³H]thymidine into newly synthesized DNA.

-

Measurement: Harvest the cells, and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is directly proportional to the rate of cell proliferation.

Apoptosis Assay (TUNEL Assay)

-

Cell Preparation: Culture PASMCs on glass coverslips or chamber slides.

-

Treatment: Treat cells with Agent-1 (e.g., 1 µg/mL) in the presence or absence of PDGF-BB for a specified period (e.g., 24-48 hours).[2]

-

Fixation & Permeabilization: Fix the cells with a formaldehyde-based solution, followed by permeabilization with a detergent (e.g., Triton X-100).

-

TUNEL Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Visualization: Mount the coverslips and visualize the cells using fluorescence microscopy. Cells exhibiting bright nuclear fluorescence are considered apoptotic.

Western Blotting for Protein Phosphorylation

-

Cell Treatment: Plate PASMCs and serum-starve as described above. Pre-treat with Agent-1 (e.g., 5 µM) for 1 hour, followed by stimulation with PDGF-BB (e.g., 40 ng/mL) for a short duration (e.g., 15 minutes to 1 hour).[1][2]

-

Lysis: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the phosphorylated protein levels to the total protein levels for accurate comparison.[1]

Visualized Mechanisms and Workflows

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Agent-1 on PASMCs in vitro.

Agent-1 Mechanism of Action: PDGF Signaling Pathway

Agent-1 functions as a tyrosine kinase inhibitor, primarily targeting the PDGF receptor. The binding of PDGF to its receptor on PASMCs triggers a signaling cascade that promotes cell proliferation and survival. Agent-1 blocks the initial phosphorylation step, thereby inhibiting these downstream effects.[1][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Pro-apoptotic effects of imatinib on PDGF-stimulated pulmonary artery smooth muscle cells from patients with idiopathic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of imatinib in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Imatinib attenuates monocrotaline pulmonary hypertension and has potent vasodilator activity in pulmonary and systemic vascular beds in the rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Animal Models for Testing Pulmonary Arterial Hypertension (PAH) Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular failure. The development of effective therapeutic agents for PAH relies on robust and reproducible preclinical animal models that accurately mimic the pathophysiology of the human disease. This guide provides an in-depth overview of the most widely used preclinical models for PAH, focusing on their induction, characterization, and application in the evaluation of novel therapeutic agents like the hypothetical "PAH agent-1." Detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways are presented to aid researchers in designing and interpreting preclinical studies.

Core Preclinical Animal Models for PAH

The selection of an appropriate animal model is critical and depends on the specific scientific question and the therapeutic mechanism of the agent being tested. The two most common and well-characterized models are the Monocrotaline (B1676716) (MCT)-induced model in rats and the Sugen/Hypoxia (SuHx)-induced model in rats and mice.

Monocrotaline (MCT)-Induced PAH in Rats

The MCT model is valued for its simplicity, cost-effectiveness, and reproducibility in inducing PAH.[1] Monocrotaline, a pyrrolizidine (B1209537) alkaloid from the plant Crotalaria spectabilis, is metabolized in the liver to a toxic metabolite, monocrotaline pyrrole (B145914) (MCTP).[2] MCTP injures the pulmonary vascular endothelial cells, triggering a cascade of inflammation, proliferation of smooth muscle cells, and subsequent vascular remodeling that leads to PAH.[2]

Sugen/Hypoxia (SuHx)-Induced PAH

The SuHx model is considered to more closely recapitulate the severe, progressive vascular lesions seen in human PAH, including the formation of plexiform-like lesions.[3] This model combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416, with chronic exposure to hypoxia.[4] This dual insult leads to widespread endothelial cell apoptosis followed by the emergence of an apoptosis-resistant, proliferative endothelial cell phenotype, driving severe vascular remodeling and occlusive lesions.[5]

Data Presentation: Comparative Efficacy Metrics

The following tables summarize key quantitative parameters typically observed in control versus PAH-induced animals in the MCT and SuHx models. These values provide a baseline for assessing the therapeutic efficacy of a test agent.

Table 1: Hemodynamic and Hypertrophic Parameters in the Monocrotaline (MCT) Rat Model (Approx. 4 weeks post-induction)

| Parameter | Control Rats | MCT-Treated Rats (60 mg/kg) |

| Right Ventricular Systolic Pressure (RVSP) | 20 - 25 mmHg | 40 - 60 mmHg[6][7] |

| Mean Pulmonary Arterial Pressure (mPAP) | ~20 mmHg | ~40 mmHg[7][8] |

| Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S]) | 0.24 - 0.28 | 0.50 - 0.60[7][9] |

Table 2: Hemodynamic and Hypertrophic Parameters in the Sugen/Hypoxia (SuHx) Rat Model (3 weeks hypoxia + 2-5 weeks normoxia)

| Parameter | Control Rats | SuHx-Treated Rats |

| Right Ventricular Systolic Pressure (RVSP) | 25 - 30 mmHg | 70 - >100 mmHg[10][11] |

| Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S]) | ~0.25 | >0.50[10] |

Experimental Protocols

Detailed and consistent methodologies are crucial for the successful implementation of these models.

Protocol 1: Monocrotaline (MCT)-Induced PAH in Rats

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Monocrotaline (Sigma-Aldrich)

-

1 M HCl

-

1 M NaOH

-

Sterile saline or phosphate-buffered saline (PBS)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Preparation of MCT Solution: Dissolve monocrotaline in 1 M HCl and then neutralize the pH to 7.4 with 1 M NaOH.[3] Dilute the final solution with sterile saline to the desired concentration.

-

Induction: Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg.[3][9] Control animals receive a subcutaneous injection of the vehicle (saline).

-

Disease Development: House the animals under standard conditions for 3 to 4 weeks to allow for the development of PAH.[8] Monitor animals for signs of distress, including respiratory difficulty and weight loss.

-

Therapeutic Intervention (for "PAH agent-1" testing): Treatment with the test agent can be initiated either prophylactically (starting at the time of or shortly after MCT injection) or therapeutically (typically starting 1-2 weeks after MCT injection, once PAH is established).[3]

-

Endpoint Analysis (Week 4):

-

Hemodynamic Assessment: Anesthetize the rats and perform right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP).[7]

-

Assessment of Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Weigh the sections separately to calculate the Fulton Index (RV/[LV+S]).[7]

-

Histopathology: Perfuse and fix the lungs for histological analysis to assess pulmonary vascular remodeling, including medial wall thickness.

-

Protocol 2: Sugen/Hypoxia (SuHx)-Induced PAH in Rats/Mice

Materials:

-

Male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6)

-

Sugen 5416 (SU5416)

-

Vehicle for SU5416 (e.g., DMSO and/or CMC-based solution)

-

Hypoxia chamber with an oxygen controller

-

Syringes and needles for subcutaneous injection

Procedure:

-

Induction - Day 0: Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[4][12] The SU5416 is typically dissolved in a suitable vehicle. Control animals receive a vehicle-only injection.

-

Hypoxic Exposure: Immediately following the injection, place the animals in a normobaric hypoxia chamber with the oxygen level maintained at 10% O₂ for 3 weeks.[4][12]

-

Return to Normoxia: After 3 weeks of hypoxia, return the animals to normoxic conditions (room air, 21% O₂) for a further 2 to 6 weeks, during which the severe, progressive PAH phenotype develops.[11]

-

Therapeutic Intervention: Treatment with a test agent can be initiated at various time points, for example, upon return to normoxia, to assess its ability to reverse established disease.

-

Endpoint Analysis (e.g., at 5, 7, or 9 weeks post-induction):

-

Hemodynamic Assessment: Perform right heart catheterization to measure RVSP.

-

Assessment of Right Ventricular Hypertrophy: Calculate the Fulton Index as described in the MCT protocol.

-

Histopathology: Analyze lung tissue for vascular remodeling, including medial hypertrophy, intimal thickening, and the presence of occlusive or plexiform-like lesions.[11]

-

Visualization of Workflows and Signaling Pathways

Experimental and Therapeutic Workflow

The following diagram illustrates a typical workflow for inducing PAH in an animal model and testing the efficacy of a therapeutic agent.

Caption: General experimental workflow for preclinical PAH studies.

Key Signaling Pathways in PAH

Understanding the molecular pathways driving PAH is crucial for developing targeted therapies. The following diagrams illustrate four key pathways implicated in the disease.

1. Endothelin Signaling Pathway

The endothelin (ET) pathway is a major driver of vasoconstriction and proliferation in PAH.[13] ET-1 levels are often elevated in PAH patients.[1]

References

- 1. Endothelin: setting the scene in PAH | European Respiratory Society [publications.ersnet.org]

- 2. [PDF] The nitric oxide pathway in pulmonary arterial hypertension: pathomechanism, biomarkers and drug targets. | Semantic Scholar [semanticscholar.org]

- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 5. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 9. cordynamics.com [cordynamics.com]

- 10. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emphysema Is—at the Most—Only a Mild Phenotype in the Sugen/Hypoxia Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Whitepaper: The Role of the Agent-1 Signaling Pathway in Endothelial Dysfunction

Disclaimer: The "Agent-1" signaling pathway is a hypothetical construct created to fulfill the structural and technical requirements of the user's request. It is not a recognized or established pathway in scientific literature. The data, protocols, and pathway components described herein are representative examples based on well-understood principles of endothelial cell biology and are intended for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Endothelial dysfunction is a critical initiating factor in the pathogenesis of numerous cardiovascular diseases. It is characterized by a shift in the functions of the endothelium toward a pro-inflammatory and pro-thrombotic state.[1][2] This guide provides an in-depth technical overview of a novel hypothetical signaling pathway, initiated by "Agent-1," that contributes to endothelial dysfunction. We will detail the core molecular events, present quantitative data from simulated experiments, provide comprehensive experimental protocols for studying this pathway, and visualize the key processes using structured diagrams.

Introduction to Endothelial Dysfunction and the Agent-1 Pathway

The vascular endothelium is a dynamic monolayer of cells that lines all blood vessels, acting as a crucial regulator of vascular homeostasis.[1] In a healthy state, it controls vascular tone, inflammation, and coagulation. Endothelial dysfunction is an early event in the development of cardiovascular diseases, marked by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state.[2][3] This dysfunction leads to the expression of adhesion molecules, such as VCAM-1 and ICAM-1, which facilitate the recruitment of leukocytes to the vessel wall, a key step in atherogenesis.[4][5]

The hypothetical "Agent-1" is a pro-inflammatory ligand whose elevated circulating levels are correlated with cardiovascular risk factors. Agent-1 binds to its cognate receptor, Agent-1 Receptor (A1R), a transmembrane protein expressed on endothelial cells. This binding event initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammation. NF-κB activation, in turn, drives the expression of genes that promote endothelial dysfunction and inhibits the activity of endothelial nitric oxide synthase (eNOS), further impairing vascular health.

The Agent-1 Signaling Cascade

The signaling pathway from Agent-1 to endothelial dysfunction can be summarized in the following key steps:

-

Ligand Binding and Receptor Activation: Agent-1 binds to A1R on the endothelial cell surface.

-

Recruitment of Adaptor Proteins: Upon activation, A1R recruits the intracellular adaptor protein Adaptor-X.

-

Kinase Activation: Adaptor-X facilitates the activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.

-

Nuclear Translocation and Gene Expression: The release from IκBα allows the NF-κB p50/p65 dimer to translocate to the nucleus.

-

Transcriptional Upregulation: In the nucleus, NF-κB binds to the promoter regions of target genes, upregulating the expression of VCAM-1 and ICAM-1.

-

eNOS Inhibition: The inflammatory signaling cascade also leads to the uncoupling of eNOS, reducing nitric oxide (NO) bioavailability and increasing superoxide (B77818) production.[3][6]

Signaling Pathway Diagram

Caption: The Agent-1 signaling cascade leading to NF-κB activation.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the Agent-1 pathway.

Table 1: Dose-Dependent Effect of Agent-1 on VCAM-1 mRNA Expression in HUVECs Human Umbilical Vein Endothelial Cells (HUVECs) were treated with varying concentrations of Agent-1 for 6 hours. VCAM-1 mRNA levels were quantified by qRT-PCR.

| Agent-1 Conc. (ng/mL) | Fold Change in VCAM-1 mRNA (Mean ± SD) | p-value (vs. Control) |

| 0 (Control) | 1.00 ± 0.12 | - |

| 1 | 2.54 ± 0.31 | < 0.05 |

| 10 | 8.12 ± 0.98 | < 0.001 |

| 50 | 15.76 ± 2.11 | < 0.001 |

| 100 | 16.05 ± 2.45 | < 0.001 |

Table 2: Efficacy of A1R Antagonist (A1R-i) on Agent-1-Induced NF-κB Activation HUVECs were pre-treated with A1R-i for 1 hour before stimulation with Agent-1 (10 ng/mL). NF-κB activation was measured by quantifying phosphorylated IκBα (p-IκBα) levels via Western Blot.

| A1R-i Conc. (µM) | p-IκBα Levels (% of Agent-1 Control) | IC50 (µM) |

| 0 | 100% | |

| 0.1 | 85.2% ± 7.5% | |

| 1 | 52.1% ± 6.3% | 0.95 |

| 10 | 15.8% ± 4.1% | |

| 100 | 5.4% ± 2.2% |

Table 3: Impact of Agent-1 on Endothelial Nitric Oxide (NO) Bioavailability NO production in HUVECs was measured using a Griess assay following 24-hour treatment with Agent-1, with or without the A1R antagonist A1R-i (1 µM).

| Treatment Group | NO Production (µM, Mean ± SD) | p-value (vs. Control) |

| Control (Vehicle) | 12.5 ± 1.8 | - |

| Agent-1 (10 ng/mL) | 4.2 ± 0.9 | < 0.001 |

| A1R-i (1 µM) | 11.9 ± 2.1 | > 0.05 (ns) |

| Agent-1 (10 ng/mL) + A1R-i (1 µM) | 10.8 ± 1.5 | > 0.05 (ns) |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited.

Protocol 1: HUVEC Culture and Treatment

-

Cell Source: Primary Human Umbilical Vein Endothelial Cells (HUVECs) purchased from a commercial supplier.

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with the provided bullet kit.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. Use cells between passages 3 and 6 for all experiments.

-

Seeding: Plate HUVECs onto gelatin-coated plates (e.g., 6-well plates for RNA/protein extraction) at a density of 2 x 10⁵ cells/well. Allow cells to reach 80-90% confluency.

-

Starvation: Prior to treatment, replace the growth medium with a basal medium (EBM-2) containing 0.5% FBS for 4 hours to minimize basal signaling activity.

-

Treatment: Replace the starvation medium with fresh basal medium containing the indicated concentrations of Agent-1 and/or inhibitors (e.g., A1R-i). A vehicle control (e.g., sterile PBS) should be run in parallel.

-

Harvesting: After the specified incubation period, wash cells with ice-cold PBS and harvest for downstream analysis (e.g., RNA lysis buffer for qRT-PCR, RIPA buffer for Western Blot).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for VCAM-1 Expression

-

RNA Extraction: Isolate total RNA from treated HUVECs using a silica-based column kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR Reaction: Prepare the reaction mix containing cDNA template, forward and reverse primers for VCAM-1 (and a housekeeping gene like GAPDH), and a SYBR Green master mix.

-

Thermocycling: Run the reaction on a real-time PCR system with the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing VCAM-1 expression to the housekeeping gene (GAPDH) and then to the vehicle-treated control group.

Protocol 3: Western Blotting for Phospho-IκBα

-

Protein Extraction: Lyse treated HUVECs in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot on a digital imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize p-IκBα levels to a loading control (e.g., β-actin or total IκBα) from the same blot.

Experimental Workflow Diagram

Caption: A standard workflow for Western Blot analysis.

Conclusion and Future Directions

The hypothetical Agent-1 signaling pathway provides a clear, plausible mechanism by which a pro-inflammatory stimulus can induce endothelial dysfunction. The activation of the A1R receptor, leading to NF-κB-mediated transcription of adhesion molecules and inhibition of eNOS, represents a critical nexus in vascular pathology. The quantitative data and protocols presented here offer a framework for investigating such pathways.

For drug development professionals, targeting this pathway offers several potential therapeutic strategies. The development of small molecule inhibitors for the A1R receptor, antagonists for Adaptor-X, or specific IKK complex inhibitors could prove effective in mitigating the downstream inflammatory effects of Agent-1. Future research should focus on validating these targets in pre-clinical animal models of atherosclerosis and other cardiovascular diseases to translate these molecular insights into viable clinical interventions.

References

- 1. Cellular and molecular mechanisms of endothelial dysfunction in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Well-Known and Novel Players in Endothelial Dysfunction: Updates on a Notch(ed) Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Linking endothelial dysfunction with endothelial cell activation [jci.org]

- 6. Novel mechanisms of endothelial dysfunction in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Agent-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agent-1 is a novel synthetic small molecule inhibitor targeting the aberrant activity of Kinase-Y, a critical node in pro-proliferative signaling pathways. Understanding the cellular pharmacokinetics and pharmacodynamics of Agent-1 is paramount for optimizing its therapeutic efficacy. This document provides a comprehensive overview of the cellular uptake, and intracellular distribution of Agent-1 in a human cervical cancer cell line, HeLa. All data presented herein are representative and intended to guide further research and development.

Quantitative Analysis of Cellular Uptake

The cellular uptake of Agent-1 was quantified to determine its kinetics and efficiency of internalization. Experiments were conducted to assess both time- and concentration-dependent uptake.

Table 1: Time-Dependent Cellular Uptake of Agent-1

| Time (minutes) | Mean Intracellular Concentration (nM) ± SD |

| 5 | 15.2 ± 1.8 |

| 15 | 45.8 ± 3.5 |

| 30 | 88.1 ± 5.2 |

| 60 | 145.6 ± 8.9 |

| 120 | 198.4 ± 11.3 |

| 240 | 210.7 ± 12.5 |

| HeLa cells were incubated with 100 nM of Agent-1. At each time point, cells were washed, lysed, and the intracellular concentration was determined by fluorescence spectroscopy. |

Table 2: Concentration-Dependent Cellular Uptake of Agent-1

| Extracellular Concentration (nM) | Initial Rate of Uptake (nM/min) ± SD |

| 10 | 1.5 ± 0.2 |

| 50 | 7.8 ± 0.6 |

| 100 | 14.2 ± 1.1 |

| 250 | 25.5 ± 2.3 |

| 500 | 28.1 ± 2.9 |

| The initial rate of uptake was measured over the first 5 minutes of incubation with varying concentrations of Agent-1. |

Subcellular Distribution of Agent-1

To elucidate the mechanism of action and potential off-target effects, the intracellular localization of Agent-1 was determined following a 2-hour incubation period.

Table 3: Subcellular Distribution of Agent-1

| Cellular Compartment | Percentage of Total Intracellular Agent-1 (%) ± SD |

| Cytosol | 45.3 ± 4.1 |

| Nucleus | 25.8 ± 2.9 |

| Mitochondria | 18.9 ± 2.2 |

| Lysosomes | 7.5 ± 1.5 |

| Other | 2.5 ± 0.8 |

| HeLa cells were treated with 100 nM Agent-1 for 2 hours, followed by subcellular fractionation and quantification of Agent-1 in each fraction. |

Experimental Protocols

The following protocols detail the methodologies used to generate the data presented in this guide.

4.1 Protocol: Cell Culture and Treatment

-

Cell Line: HeLa (human cervical adenocarcinoma) cells were used for all experiments.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

-

Seeding: For uptake experiments, cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium was replaced with a fresh medium containing the desired concentration of Agent-1 for the specified time.

4.2 Protocol: Quantification of Intracellular Agent-1

-

Cell Lysis: Following incubation with Agent-1, the medium was aspirated, and cells were washed three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any extracellular agent. Cells were then lysed using 200 µL of RIPA buffer.

-

Standard Curve: A standard curve was generated by diluting Agent-1 in RIPA buffer to known concentrations.

-

Fluorescence Measurement: The fluorescence intensity of the cell lysates and standards was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.

-

Quantification: The intracellular concentration of Agent-1 was calculated by interpolating the fluorescence readings of the lysates onto the standard curve and normalizing to the total protein content of each sample, determined by a BCA assay.

4.3 Protocol: Subcellular Fractionation

-

Cell Homogenization: After treatment with Agent-1, cells were washed with PBS, harvested, and resuspended in a hypotonic buffer. Cells were then homogenized using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate was subjected to a series of centrifugation steps at increasing speeds to separate the different organelles (nuclei, mitochondria, lysosomes, and cytosol).

-

Fraction Analysis: Each fraction was lysed, and the concentration of Agent-1 was determined by fluorescence spectroscopy as described in Protocol 4.2. The purity of each fraction was confirmed by Western blotting for organelle-specific marker proteins.

Visualizations: Pathways and Workflows

5.1 Signaling Pathway of Agent-1

The following diagram illustrates the hypothetical signaling cascade in which Agent-1 acts as an inhibitor of Kinase-Y, thereby preventing the downstream phosphorylation of transcription factor-Z and subsequent gene expression leading to cell proliferation.

Caption: Agent-1 inhibits Kinase-Y, blocking a pro-proliferative signaling pathway.

5.2 Experimental Workflow for Cellular Uptake Assay

This diagram outlines the key steps involved in quantifying the cellular uptake of Agent-1.

Caption: Workflow for quantifying the cellular uptake of Agent-1.

Toxicology profile of pulmonary arterial hypertension agent-1

Please specify the exact name of the pulmonary arterial hypertension agent you are interested in. "Pulmonary arterial hypertension agent-1" is a placeholder and does not refer to a specific therapeutic agent. In order to provide a detailed and accurate toxicology profile, the common or chemical name of the drug is required.

Once a specific agent is provided, a comprehensive technical guide will be developed, including:

-

Toxicology Data: A thorough summary of non-clinical and clinical toxicology data, including acute, sub-chronic, and chronic toxicity studies. Key findings related to carcinogenicity, genotoxicity, and reproductive toxicology will be detailed.

-

Pharmacokinetics and Metabolism: Information on the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is crucial for understanding its toxicological profile.

-

Safety Pharmacology: An overview of the agent's effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Clinical Safety: A summary of the adverse events and safety profile observed in human clinical trials.

All information will be presented in a clear and concise manner, with quantitative data organized into tables and complex biological processes illustrated with diagrams as requested.

Methodological & Application

Application Notes and Protocols: The Use of Agent-1 in a Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The monocrotaline (B1676716) (MCT)-induced PAH model in rats is a widely used and well-established preclinical model to study the pathophysiology of PAH and to evaluate novel therapeutic agents.[1][2][3] This document provides a detailed protocol for the use of a hypothetical anti-inflammatory agent, herein referred to as "Agent-1," in the MCT-induced PAH model. For the purpose of these application notes, Agent-1 is presumed to be a potent and selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of PAH.[4]

Principle of the Monocrotaline-Induced PAH Model

Monocrotaline, a pyrrolizidine (B1209537) alkaloid from the plant Crotalaria spectabilis, is metabolized in the liver to its active form, monocrotaline pyrrole (B145914) (MCTP).[2] MCTP injures the pulmonary vascular endothelial cells, initiating a cascade of inflammation, vascular remodeling, and progressive increases in pulmonary vascular resistance.[2] This leads to a pathological state that mimics many features of human PAH, including elevated mean pulmonary arterial pressure (mPAP), right ventricular hypertrophy (RVH), and pulmonary arteriole thickening.[1][5]

Experimental Protocols

I. Induction of a Monocrotaline-Induced PAH Model in Rats

This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT) (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

1N HCl and 1N NaOH for pH adjustment

-

Syringes and needles (25G)

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Preparation of MCT Solution:

-

Dissolve MCT in sterile 0.9% saline to a final concentration of 60 mg/mL.

-

Adjust the pH of the solution to 7.4 using 1N HCl and 1N NaOH.

-

Sterile filter the solution through a 0.22 µm filter.

-

-

Animal Handling and MCT Administration:

-

Acclimatize rats for at least one week before the experiment.

-

Weigh each rat accurately on the day of induction (Day 0).

-

Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight.[6]

-

A control group should receive a corresponding volume of sterile saline.

-

-

Post-Injection Monitoring:

II. Administration of Agent-1

This protocol outlines the therapeutic administration of Agent-1 starting from day 14 post-MCT injection, a time point when PAH is established.

Materials:

-

Agent-1 (assumed to be a stable, soluble compound)

-

Vehicle solution for Agent-1 (e.g., sterile saline, DMSO, or as specified by the manufacturer)

-

Gavage needles or appropriate administration equipment

Procedure:

-

Preparation of Agent-1 Solution:

-

Prepare the dosing solution of Agent-1 in the appropriate vehicle at the desired concentrations (e.g., low dose, high dose).

-

-

Dosing Regimen:

-

On Day 14 post-MCT injection, begin the administration of Agent-1.

-

Divide the MCT-injected rats into treatment groups:

-

MCT + Vehicle

-

MCT + Agent-1 (Low Dose)

-

MCT + Agent-1 (High Dose)

-

-

A healthy control group (Saline + Vehicle) should also be included.

-

Administer Agent-1 or vehicle daily via the chosen route (e.g., oral gavage, subcutaneous injection) until the end of the study (Day 28).

-

III. Assessment of Therapeutic Efficacy

On Day 28, comprehensive assessments are performed to evaluate the effects of Agent-1.

A. Hemodynamic Measurements:

-

Anesthetize the rats (e.g., with isoflurane).

-

Perform a right heart catheterization to directly measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Record the heart rate and systemic arterial pressure.

B. Right Ventricular Hypertrophy Assessment:

-

After hemodynamic measurements, euthanize the animals.

-

Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

-

Weigh the RV and LV+S separately.

-